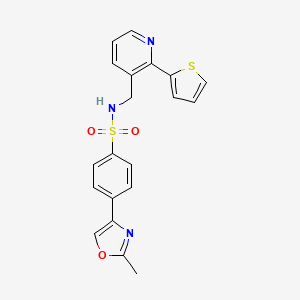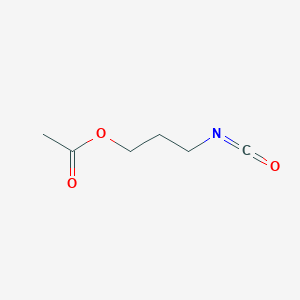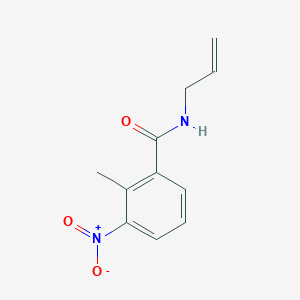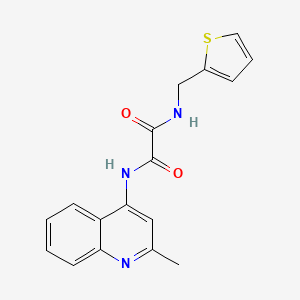
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like “2-(Boc-aminomethyl)-cyclohexanecarboxylic acid” would consist of a cyclohexanecarboxylic acid core, with a Boc-protected aminomethyl group attached . The Boc group itself consists of a carbonyl group attached to a tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Boc-aminomethyl)-cyclohexanecarboxylic acid” are not fully available in the current dataset .科学的研究の応用
Enantiomerically Pure β-Amino Acids
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, as a derivative of trans-2-aminocyclohexanecarboxylic acid, is utilized in the synthesis of helical β-peptides. It is prepared from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure, highlighting its importance as a building block in peptide synthesis. This process involves cyclization, amide formation, and Hofmann-type degradation, with the protected derivatives obtained through specific treatments. The preparation of N-BOC derivatives in particular demonstrates a convenient method for obtaining enantiomerically pure amino acids, essential for research in peptide and protein engineering (Berkessel, Glaubitz, & Lex, 2002).
Amino Group Protection in Intermediate Synthesis
The protection of amino groups is critical in the synthesis of various pharmaceutical intermediates, where 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid plays a key role. For instance, the tert-butyloxycarbonyl (BOC) group is employed to protect the amino group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide. This protection method, conducted via condensation in a mixed solvent, achieves optimal yields under specific conditions, indicating the significance of BOC protection in enhancing synthetic efficiency and product yield in pharmaceutical research (Wang Rong-geng, 2008).
Noncyclic Bis-D- and L-tripeptides Assembly
In the assembly of noncyclic bis-D- and L-tripeptides into tubular constructs, 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid derivatives are utilized for creating highly structured, hydrogen-bonded helical open-ended tubular superstructures. This application demonstrates the utility of such compounds in designing and synthesizing complex molecular architectures that mimic biological structures, offering insights into peptide assembly and function (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid plays a crucial role in the synthesis of triazole-containing compounds, which are important in medicinal chemistry for developing peptidomimetics and biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition demonstrates the compound's versatility in synthesizing protected versions of amino acids, aiding in the preparation of structurally complex and biologically significant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Biocatalytic Asymmetric Synthesis
The compound is also pivotal in the biocatalytic asymmetric synthesis of key chiral intermediates for pharmaceuticals, such as hepatitis C virus (HCV) NS3/4A protease inhibitors. This application showcases the potential of using 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid and its derivatives in biocatalysis, contributing to the development of more efficient and selective synthetic routes for important drug intermediates (Zhu, Shi, Zhang, & Zheng, 2018).
作用機序
Target of Action
The primary targets of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers target bacterial membranes, leading to increased membrane permeability and allowing antibiotics to reach their intracellular targets .
Mode of Action
The compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets . The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial membrane integrity . By increasing membrane permeability, it disrupts the normal function of the bacterial cell, leading to cell death . This mechanism of action is particularly effective against Gram-negative strains, even those that are colistin- and multi-drug resistant .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function and ultimately cell death . Its superior activity against all tested Gram-negative strains, even those that are colistin- and multi-drug resistant, suggests that it could be a potent antibacterial agent .
Action Environment
The action of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is influenced by environmental factors such as pH, as it can accept more protons from its surroundings Its effectiveness may also be influenced by the presence of other substances in the environment that could interact with the compound or its targets
Safety and Hazards
特性
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)

![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)

![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)